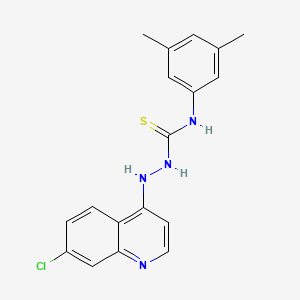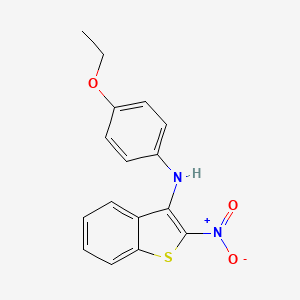
2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and a hydrazinecarbothioamide group attached to the 4th position. The compound also features a 3,5-dimethylphenyl group attached to the hydrazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloroquinoline-4-carbaldehyde and 3,5-dimethylphenylhydrazine.
Condensation Reaction: The 7-chloroquinoline-4-carbaldehyde is reacted with 3,5-dimethylphenylhydrazine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding hydrazone intermediate.
Thioamide Formation: The hydrazone intermediate is then treated with a thioamide reagent, such as thiourea, under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes.
Pathways: It may inhibit the activity of key enzymes, leading to disruption of metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with an additional hydroxyl group.
Quinacrine: A quinoline derivative used as an antiprotozoal agent.
Uniqueness
2-(7-chloroquinolin-4-yl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a quinoline ring with a hydrazinecarbothioamide group and a 3,5-dimethylphenyl moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H17ClN4S |
|---|---|
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
1-[(7-chloroquinolin-4-yl)amino]-3-(3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C18H17ClN4S/c1-11-7-12(2)9-14(8-11)21-18(24)23-22-16-5-6-20-17-10-13(19)3-4-15(16)17/h3-10H,1-2H3,(H,20,22)(H2,21,23,24) |
Clé InChI |
DTQWKLAEGZIEMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(phenylsulfonyl)methyl]-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003697.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15003701.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003710.png)

![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15003733.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B15003743.png)
![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)


![8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15003762.png)
![5-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15003769.png)

